![molecular formula C14H13ClN2O B14194195 4-Chloro-3-methyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one CAS No. 918820-79-8](/img/structure/B14194195.png)
4-Chloro-3-methyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-methyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a chloro group, a methyl group, and a pyridinylmethylamino substituent on a cyclohexadienone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common approach is to start with a suitable cyclohexadienone precursor, which undergoes chlorination to introduce the chloro group. This is followed by methylation to add the methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-methyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chloro group or to reduce the double bonds in the cyclohexadienone ring.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloro group, which can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
Aplicaciones Científicas De Investigación
4-Chloro-3-methyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one has several applications in scientific research:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-methyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The pyridinylmethylamino group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The chloro and methyl groups can also affect the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-methyl-6-({[(pyridin-3-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one: Similar structure but with the pyridinyl group at a different position.
4-Chloro-3-methyl-6-({[(pyridin-4-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one: Another positional isomer with the pyridinyl group at the 4-position.
Uniqueness
The unique combination of the chloro, methyl, and pyridinylmethylamino groups in 4-Chloro-3-methyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one gives it distinct chemical and biological properties. These properties make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Propiedades
Número CAS |
918820-79-8 |
|---|---|
Fórmula molecular |
C14H13ClN2O |
Peso molecular |
260.72 g/mol |
Nombre IUPAC |
4-chloro-5-methyl-2-(pyridin-2-ylmethyliminomethyl)phenol |
InChI |
InChI=1S/C14H13ClN2O/c1-10-6-14(18)11(7-13(10)15)8-16-9-12-4-2-3-5-17-12/h2-8,18H,9H2,1H3 |
Clave InChI |
JTDUPOODPBBFOI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1Cl)C=NCC2=CC=CC=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[(4-Fluorophenyl)methylidene]cyclopropyl}methanol](/img/structure/B14194118.png)
![6-[(4-Methoxyphenyl)methoxy]hex-2-EN-1-OL](/img/structure/B14194119.png)
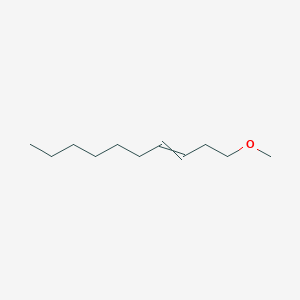
![1-[2-(2-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14194139.png)
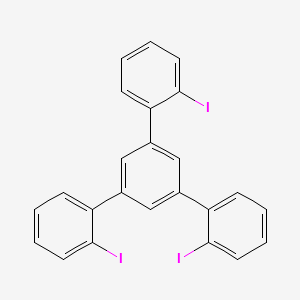
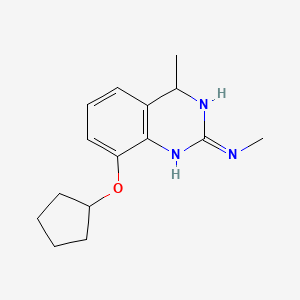
![Spiro[3.5]nonane-5-carbaldehyde](/img/structure/B14194160.png)
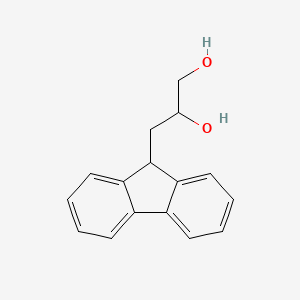
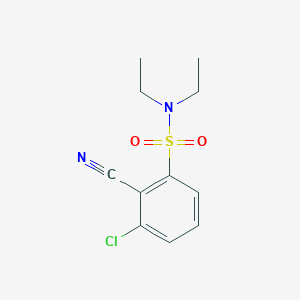
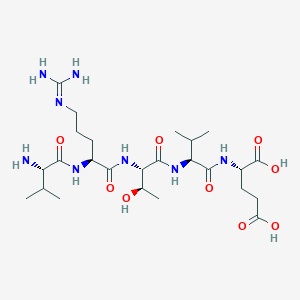
![Diethyl [(R)-amino(4-hydroxyphenyl)methyl]phosphonate](/img/structure/B14194185.png)
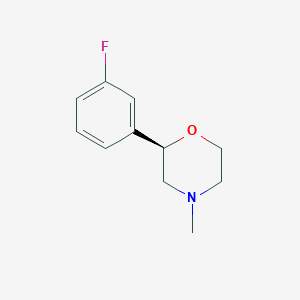
![Ethyl (3Z)-3-ethoxy-3-[(thiophen-3-yl)imino]propanoate](/img/structure/B14194191.png)

